2-(3-Fluorophenyl)pyrimidin-5-amine
Description
Significance of the Pyrimidine (B1678525) Scaffold in Drug Discovery
The pyrimidine ring is a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3. This fundamental structure is a key building block in nature, most notably forming the basis of the nucleobases uracil, thymine, and cytosine, which are essential components of nucleic acids, DNA and RNA. google.com Its prevalence in biological systems makes the pyrimidine scaffold an excellent candidate for therapeutic agents, as its derivatives can readily interact with various biological targets such as enzymes and receptors. nih.gov
The versatility of the pyrimidine core has been exploited by medicinal chemists to develop a wide array of drugs with diverse pharmacological activities. wjarr.com Pyrimidine derivatives have been successfully developed into agents with anticancer, antiviral, antibacterial, antifungal, anti-inflammatory, and antihypertensive properties. nih.govscbt.com The pyrimidine structure serves as a "privileged scaffold," meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. This adaptability allows for the synthesis of large libraries of compounds with varied biological activities through the modification of substituent groups on the pyrimidine ring.
The clinical success of pyrimidine-based drugs is well-documented. For instance, 5-Fluorouracil (B62378) is a widely used chemotherapy agent for various cancers. google.com In the realm of antiviral therapy, Zidovudine (AZT), a thymidine analogue, was a cornerstone in the treatment of HIV/AIDS. Furthermore, many kinase inhibitors, a major class of anticancer drugs, incorporate the pyrimidine scaffold to target the ATP-binding site of kinases.
The following table provides a glimpse into the diverse biological activities of various pyrimidine derivatives as reported in scientific literature.
| Compound Class | Biological Activity | Reference |
| 5-Trifluoromethylpyrimidine derivatives | Antitumor (EGFR inhibitors) | nih.gov |
| N-Benzyl-2-phenylpyrimidin-4-amine derivatives | Anticancer (USP1/UAF1 deubiquitinase inhibitors) | acs.org |
| 2-Phenylpyrimidine (B3000279) derivatives | Antifungal (CYP51 inhibitors) | nih.gov |
| 5-Hydroxymethylpyrimidines | Anticancer, Antibacterial, Antifungal | mdpi.com |
| Aminotrimethylpyridinol and aminodimethylpyrimidinol derivatives | Anticancer (FGFR4 inhibitors) | nih.gov |
Overview of Fluorine Substitution Strategies in Bioactive Molecules
The introduction of fluorine into drug candidates is a widely used and highly effective strategy in medicinal chemistry. Fluorine, being the most electronegative element, possesses unique properties that can profoundly influence the physicochemical and pharmacological characteristics of a molecule. Its small size allows it to act as a bioisostere of a hydrogen atom, yet its electronic effects are substantial.
Strategic fluorination can lead to improvements in several key drug properties:
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. Replacing a hydrogen atom at a metabolically vulnerable position with fluorine can block oxidative metabolism, thereby increasing the drug's half-life and bioavailability.
Binding Affinity: Fluorine's high electronegativity can alter the electron distribution in a molecule, leading to more favorable interactions with the target protein. It can participate in hydrogen bonds and other non-covalent interactions, enhancing the binding affinity and potency of the drug.
Lipophilicity and Permeability: The substitution of hydrogen with fluorine generally increases the lipophilicity of a molecule. This can enhance its ability to cross cell membranes and the blood-brain barrier, which is crucial for drugs targeting the central nervous system.
pKa Modulation: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, such as amines. This can be advantageous for optimizing a drug's absorption, distribution, and target engagement.
Common strategies for introducing fluorine into bioactive molecules include the use of fluorinated building blocks in synthesis or late-stage fluorination of a lead compound. The choice of fluorination strategy depends on the specific goals of the drug design program and the synthetic accessibility of the target molecule.
Contextualizing 2-(3-Fluorophenyl)pyrimidin-5-amine within Pyrimidine Medicinal Chemistry
While extensive research on the specific biological activities of this compound is not widely published in publicly accessible literature, its structural features allow for a contextual understanding of its potential role in medicinal chemistry. The molecule combines the privileged pyrimidine scaffold with a strategically placed fluorine atom, suggesting its potential as a valuable building block or lead compound in drug discovery.
The core of the molecule is a 2-phenylpyrimidine structure, a motif that has been explored for various therapeutic applications. The phenyl group at the 2-position can be crucial for interactions with biological targets, and its substitution pattern can be fine-tuned to optimize activity and selectivity.
The presence of a fluorine atom at the 3-position (meta-position) of the phenyl ring is a key feature. This substitution can influence the electronic properties of the phenyl ring and its orientation within a binding pocket. The meta-position is often chosen to modulate electronic effects without causing significant steric hindrance. Research on other fluorinated pyrimidine derivatives has demonstrated the positive impact of such substitutions. For instance, a study on 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors showed that compounds with a 3-fluorophenyl group exhibited potent antitumor activities. nih.gov Similarly, research on anti-inflammatory compounds has investigated derivatives containing a 3-fluorophenyl pyrimidinyl moiety. nih.gov
The amine group at the 5-position of the pyrimidine ring provides a crucial handle for further chemical modification. This amino group can act as a hydrogen bond donor or can be functionalized to introduce other pharmacophoric features, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies. The amino-pyrimidine core is a common feature in many kinase inhibitors and other biologically active compounds.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-fluorophenyl)pyrimidin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3/c11-8-3-1-2-7(4-8)10-13-5-9(12)6-14-10/h1-6H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIHATZXQZIYIPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC=C(C=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1094411-86-5 | |
| Record name | 2-(3-fluorophenyl)pyrimidin-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Structure Activity Relationship Sar Studies of 2 3 Fluorophenyl Pyrimidin 5 Amine Derivatives
Influence of the Pyrimidine (B1678525) Core Modifications
The pyrimidine ring is a foundational scaffold in numerous biologically active compounds, and modifications to this core are a key strategy in optimizing therapeutic agents. researchgate.netnih.gov Structure-activity relationship (SAR) studies on pyrimidine derivatives indicate that the type and position of substituents significantly modulate their biological effects. nih.gov
For instance, in the development of 2,4,5-trisubstituted pyrimidine inhibitors of Cyclin-Dependent Kinase 9 (CDK9), the introduction of a methyl group at the C-5 position of the pyrimidine ring was found to be optimal for achieving selectivity. nih.gov Conversely, replacing the C-5 methyl group with a trifluoromethyl (CF3) group led to a loss of potency against both the target kinase and cancer cell lines, although it did maintain some selectivity. nih.gov This highlights the sensitivity of the target's binding pocket to the steric and electronic properties of substituents at the C-5 position.
The introduction of electron-releasing groups at the C-2 position of certain thieno[2,3-d]pyrimidine (B153573) systems can enhance anti-inflammatory activity. Current time information in Hyderabad, IN.
In pyridodipyrimidine derivatives, electron-releasing moieties are generally favored over electron-withdrawing ones for superior anti-inflammatory potential. Current time information in Hyderabad, IN.
The fusion of other heterocyclic rings to the pyrimidine core, such as in imidazo[1,2-a]pyrimidines and pyrazolo[1,5-a]pyrimidin-7-ones, can lead to enhanced activity, demonstrating that the core can be expanded to optimize interactions with biological targets. Current time information in Hyderabad, IN.
Modifications at the C-5 position, in particular, have been a subject of extensive study, with research showing that introducing substituents at this position can improve biostability, bioavailability, and biological activity. acs.org
| Modification Location | Substituent/Modification | Observed Effect on Activity | Compound Class Example | Source |
|---|---|---|---|---|
| C5-Position | Methyl (-CH3) | Optimal for CDK9 selectivity | 2,4,5-Trisubstituted Pyrimidines | nih.gov |
| C5-Position | Trifluoromethyl (-CF3) | Loss of potency compared to C5-Methyl | 5-Trifluoromethylpyrimidine derivatives | nih.gov |
| C2-Position | Electron-Releasing Groups | Enhancement of anti-inflammatory activity | Tetrahydrobenzo researchgate.netnih.govthieno[2,3-d]pyrimidines | Current time information in Hyderabad, IN. |
| Fused Ring | Imidazo[1,2-a]pyrimidine (B1208166) | Activity enhancement | Imidazo[1,2-a]pyrimidines | Current time information in Hyderabad, IN. |
Role of the 3-Fluorophenyl Substituent in Biological Activity
The 2-phenylpyrimidine (B3000279) scaffold is a key feature in many compounds designed as inhibitors of enzymes like CYP51, an important target in antifungal drug development. nih.govrsc.orgnih.gov The phenyl group, in this case, substituted with fluorine, often inserts into a hydrophobic pocket of the target protein. nih.gov The presence of the 3-fluorophenyl group is a common feature in a variety of biologically active molecules, suggesting its importance in establishing potent interactions with therapeutic targets. researchgate.netnih.gov
Positional Isomerism of Fluorine (ortho, meta, para) and its Impact on Activity
The position of the fluorine atom on the phenyl ring can have a significant impact on the biological activity of a compound due to changes in electronic distribution and molecular conformation. While direct SAR data for the positional isomers of 2-(fluorophenyl)pyrimidin-5-amine is not extensively available, studies on related heterocyclic compounds provide valuable insights.
In a study of 4-phenyl-1H-1,2,3-triazole phenylalanine derivatives developed as HIV-1 capsid inhibitors, the substitution of a fluorine atom onto the terminal phenyl ring was explored. nih.gov The results indicated that moving the fluorine between the ortho, meta, and para positions was well-tolerated. nih.gov In fact, all three positional isomers (ortho, meta, and para) showed a slight increase in antiviral activity compared to the unsubstituted parent compound, suggesting that the introduction of fluorine is generally beneficial for potency in this scaffold. nih.gov This implies that the 3-fluoro (meta) substitution in 2-(3-Fluorophenyl)pyrimidin-5-amine is likely a favorable position, but that other positional isomers may also retain or even have slightly varied activity profiles.
| Compound | Fluorine Position | EC50 (µM) | Source |
|---|---|---|---|
| Unsubstituted | - | ~3.7 | nih.gov |
| Ortho-Fluoro | 2-F | 3.30 | nih.gov |
| Meta-Fluoro | 3-F | 3.46 | nih.gov |
| Para-Fluoro | 4-F | 3.13 | nih.gov |
Impact of Additional Substituents on the Phenyl Ring
The introduction of further substituents onto the 3-fluorophenyl ring can fine-tune the biological activity of the parent compound. The nature and position of these additional groups can affect the molecule's electronics, solubility, and steric profile, thereby influencing its interaction with the target protein.
In studies of 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones, the variation of substituents on the 6-phenyl ring did not significantly alter the compound's selectivity between c-Src and Wee1 kinases. rsc.org However, in a different study on HIV-1 capsid inhibitors, adding a methoxy (B1213986) group (CH₃O-) to the phenyl ring at either the 2- or 3-position resulted in a 2.2 to 3.4-fold decrease in antiviral activity, respectively. nih.gov This suggests that adding bulk or changing the electronic properties of the ring can be detrimental to activity in some contexts. The introduction of electron-withdrawing groups like trifluoromethyl (CF₃) or electron-donating groups like methoxy (OMe) on a phenylamino-TPA ligand system has also been shown to electronically tune the resulting copper complexes.
These findings indicate that the 3-fluorophenyl ring of this compound is a sensitive region for substitution, and any modifications would need to be carefully considered to avoid negative steric or electronic clashes within the target's binding site.
Effects of the Amine Functionality at C5 and other Positions
The amine group, particularly when positioned at C5 of the pyrimidine ring, often plays a critical role in forming key hydrogen bonds with amino acid residues in the active site of a target protein. The presence and positioning of amino groups on the pyrimidine scaffold are frequently central to the SAR of many kinase inhibitors and other therapeutic agents. rsc.org
The general SAR analysis of pyrimidines has shown that 2-aminopyrimidines often exhibit good activity. Current time information in Hyderabad, IN. In the context of kinase inhibitors, scaffolds like 2-aminopyrimidines and 2,4-diaminopyrimidines are known to form hydrogen bonds with the hinge region of kinases. rsc.org
Stereochemical Considerations and Enantiomeric Effects on Activity
Stereochemistry is a critical factor in drug design, as the three-dimensional arrangement of atoms in a molecule dictates its interaction with chiral biological targets like enzymes and receptors. researchgate.netresearchgate.net Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and pharmacokinetic properties. researchgate.net One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or even contribute to undesirable side effects. researchgate.netresearchgate.net
While this compound itself is not chiral, derivatives can easily be made chiral by introducing a stereocenter, for example, by adding a substituted chiral side chain to the C5-amine. In such cases, it is highly probable that the resulting enantiomers would display different biological activities. The R and S configurations of a chiral center determine the spatial orientation of its substituents, and only one configuration may allow for an optimal fit within the target's binding site.
General principles of stereochemistry in pharmacology suggest that if a chiral derivative of this compound were synthesized, the two enantiomers would likely differ in their:
Potency and selectivity for the biological target.
Rates of metabolism and excretion.
Interactions with other receptors, transporters, or enzymes. researchgate.net
Therefore, for any chiral derivative of this compound, the separation and individual testing of each enantiomer would be essential to fully characterize its therapeutic potential and safety profile.
In Vitro Biological Activity Profiles of 2 3 Fluorophenyl Pyrimidin 5 Amine Analogs
Anticancer and Antitumor Potency
The quest for novel and more effective anticancer agents has led to the extensive investigation of pyrimidine-based compounds. Analogs of 2-(3-Fluorophenyl)pyrimidin-5-amine have demonstrated notable cytotoxic effects against various cancer cell lines, operating through diverse cellular mechanisms.
Cell Line Specificity and Efficacy Assessments (e.g., A549, MCF-7, PC-3, HT-29)
The antitumor potential of pyrimidine (B1678525) analogs has been evaluated against a panel of human cancer cell lines, revealing varied efficacy and specificity.
Fluorinated compounds, in particular, have shown promise. For instance, a series of fluorinated Schiff bases, related to the core structure, exhibited potent cytotoxic effects against the A549 non-small cell lung cancer cell line. One such compound, containing five fluorine atoms, displayed a strong cytotoxic effect with an IC50 value of 0.64 μM. nih.gov Another study on A549 cells showed that 3,5-dimethylaminophenol, a metabolite of an alkylaniline, could induce dose-dependent cytotoxicity. nih.gov Furthermore, novel pyrrolo[2,3-d]pyrimidine derivatives have been tested against A549 cells, with compound 9e showing strong cytotoxic activity with an IC50 value of 4.55 µM. nih.gov
In studies involving the MCF-7 breast cancer cell line, a fluorinated benzothiazole (B30560) analogue, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203), was identified as a novel agent with potent and selective antitumour properties. nih.govsciforum.net The cytotoxicity of this compound was found to be dependent on a functional aryl hydrocarbon receptor (AhR) signaling pathway. nih.gov Pyrido[2,3-d]pyrimidine (B1209978) derivatives have also demonstrated the ability to halt the proliferation of MCF-7 cells. nih.gov Specifically, a pyrrolo[2,3-d]pyrimidine derivative, compound 10b, exhibited potent cytotoxic activity against MCF-7 cells with an IC50 value of 1.66 µM. nih.gov
The PC-3 prostate cancer cell line has also been a target for pyrimidine-based analogs. Pyrrolo[2,3-d]pyrimidine derivatives containing urea (B33335) moieties have shown significant anticancer activity, with one compound (10a) being particularly potent against PC3 cells, recording an IC50 value of 0.19 µM. nih.gov Other studies have confirmed that pyrimidine derivatives can exhibit moderate to strong activity against PC-3 cells. frontiersin.org For example, certain 7-methoxy-3-((4-phenylpiperazin-1-yl)methyl)-2H-chromen-2-one derivatives showed cytotoxicity against PC3 cells, with compound 5b having an IC50 of 34.65±1.46 μM.
With respect to the HT-29 colon cancer cell line, thieno[2,3-d]pyrimidine (B153573) derivatives have been a subject of investigation. These compounds were assessed for their ability to induce apoptosis in HT-29 cells. Combination therapies involving vitamin D analogs and 5-fluorouracil (B62378) have also been evaluated in HT-29 cells, showing a statistically significant inhibition of tumor growth.
Cytotoxic Activity of this compound Analogs on Various Cancer Cell Lines
| Compound Type | Cell Line | Key Findings | Reference |
|---|---|---|---|
| Fluorinated Schiff Base | A549 | IC50: 0.64 μM | nih.gov |
| Pyrrolo[2,3-d]pyrimidine (9e) | A549 | IC50: 4.55 µM | nih.gov |
| 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole | MCF-7 | Potent and selective antitumor properties | nih.govsciforum.net |
| Pyrrolo[2,3-d]pyrimidine (10b) | MCF-7 | IC50: 1.66 µM | nih.gov |
| Pyrrolo[2,3-d]pyrimidine (10a) | PC-3 | IC50: 0.19 µM | nih.gov |
| Thieno[2,3-d]pyrimidines | HT-29 | Apoptosis induction |
Modulation of Cellular Processes (e.g., Apoptosis Induction, Cell Cycle Arrest)
The anticancer effects of this compound analogs are often mediated through the modulation of fundamental cellular processes, primarily apoptosis and cell cycle progression.
Apoptosis Induction: Several studies have confirmed that fluorinated pyrimidine analogs can trigger programmed cell death in cancer cells. For instance, fluorinated Schiff bases were found to induce apoptosis in A549 cells, as evidenced by the expression of cleaved caspase-3 and the observation of chromatin condensation. nih.gov Similarly, certain thienopyrimidine compounds have been shown to induce apoptosis in HT-29 and other colorectal cancer cell lines. The cytotoxic effects of novel pyrido[2,3-d]pyrimidine derivatives are also attributed to their ability to act as potent apoptotic inducers. nih.gov One study on pyrrolo[2,3-d]pyrimidine derivatives demonstrated that their cytotoxic activity is mediated by apoptosis, showing a significant increase in the percentage of late apoptotic cells. nih.gov A novel acetal (B89532) of andrographolide (B1667393) containing a fluorophenyl-pyrazole moiety was also found to promote apoptosis in MDA-MB-231 breast cancer cells in a time-dependent manner.
Cell Cycle Arrest: In addition to inducing apoptosis, these compounds can interfere with the normal progression of the cell cycle, leading to arrest at various phases. The fluorinated benzothiazole analog, 5F 203, caused MCF-7 cells to arrest in the G1 and S phases of the cell cycle. nih.gov This effect was linked to the induction of DNA adduct formation. nih.govsciforum.net Pyrido[2,3-d]pyrimidine derivatives have been reported to arrest the cell cycle at the G1 phase. nih.gov Furthermore, a pyrazole (B372694) acetal of andrographolide was shown to cause S phase arrest in MDA-MB-231 cells. The cytotoxic activity of some pyrrolo[2,3-d]pyrimidine derivatives is also associated with cell cycle arrest at different stages. nih.gov
Modulation of Cellular Processes by this compound Analogs
| Compound Type | Cellular Process | Cell Line | Key Findings | Reference |
|---|---|---|---|---|
| Fluorinated Schiff Base | Apoptosis Induction | A549 | Increased cleaved caspase-3 expression | nih.gov |
| Thienopyrimidines | Apoptosis Induction | HT-29 | Induced programmed cell death | |
| Pyrido[2,3-d]pyrimidines | Apoptosis Induction | MCF-7 | Potent apoptotic inducers | nih.gov |
| 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole | Cell Cycle Arrest | MCF-7 | Arrest in G1 and S phase | nih.gov |
| Pyrido[2,3-d]pyrimidines | Cell Cycle Arrest | MCF-7 | Arrested cell cycle at G1 phase | nih.gov |
| Fluorophenyl-pyrazole acetal of andrographolide | Cell Cycle Arrest | MDA-MB-231 | S phase arrest |
Antimicrobial Efficacy
Beyond their anticancer properties, analogs of this compound have demonstrated a broad spectrum of antimicrobial activity, positioning them as potential candidates for the development of new anti-infective agents.
Antibacterial and Antifungal Investigations
A variety of pyrimidine derivatives have been synthesized and evaluated for their in vitro activity against a range of bacterial and fungal pathogens.
Antibacterial Activity: Novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives incorporating a pyrimidine moiety exhibited antibacterial activity primarily against Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 2 to 32 µg/mL. Thiazolo[3,2-α]pyrimidine derivatives have also been synthesized and screened for their in vitro antibacterial activity against both Gram-positive (Bacillus cereus, Staphylococcus aureus) and Gram-negative (Escherichia coli, Klebsiella pneumonia) bacteria. Furthermore, a series of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives showed in vitro antimicrobial activity against clinically isolated strains such as Bacillus subtilis and Escherichia coli.
Antifungal Activity: The antifungal potential of pyrimidine analogs has been well-documented. For example, novel pyrimidine derivatives containing an amide moiety have been synthesized and tested against various phytopathogenic fungi. Specifically, compound 5o, 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide, showed excellent antifungal activity against Phomopsis sp. with an EC50 value of 10.5 μg/ml, which was superior to the commercial fungicide Pyrimethanil. Similarly, 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives have demonstrated significant antifungal activities against several Botrytis cinerea species. Dihydropyrido[2,3-d]pyrimidine-4-one derivatives also exhibited good to moderate inhibition against fungal strains like Candida albicans and Aspergillus flavus.
Antibacterial and Antifungal Activity of Pyrimidine Analogs
| Compound Type | Activity | Target Organisms | Key Findings | Reference |
|---|---|---|---|---|
| 3-(5-fluoropyridine-3-yl)-2-oxazolidinones | Antibacterial | Gram-positive bacteria | MICs: 2-32 µg/mL | |
| N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamines | Antibacterial | B. subtilis, E. coli | Moderate activity | |
| Pyrimidine-amide derivatives (e.g., 5o) | Antifungal | Phomopsis sp. | EC50: 10.5 μg/ml | |
| 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidines | Antifungal | Botrytis cinerea | Significant inhibition | |
| Dihydropyrido[2,3-d]pyrimidin-4-ones | Antifungal | C. albicans, A. flavus | Good to moderate inhibition |
Antiviral Activities
The structural versatility of pyrimidine analogs has also made them attractive scaffolds for the development of antiviral agents. An early study on 2-amino-5-halo-6-aryl-4(3H)-pyrimidinones revealed that mono- and difluorophenyl analogs were potent antiviral agents against Semliki Forest virus and herpes simplex type 1. frontiersin.org More recent research has explored 4,7-disubstituted pyrimido[4,5-d]pyrimidines, with some amino-indane and tetrahydronaphthalene substituted compounds showing intriguing antiviral activity against human coronaviruses HCoV-229E and HCoV-OC43.
A series of novel unsaturated five-membered benzo-heterocyclic amine derivatives demonstrated potent broad-spectrum antiviral activity against both RNA viruses (influenza A, HCV, Coxsackie B3) and a DNA virus (HBV). However, not all pyrimidine analogs show broad antiviral efficacy; a study of new pyrimidine analogues found no inhibition of HIV-1 and HIV-2 replication in cell culture.
Anti-Mycobacterial Properties (e.g., Mycobacterium tuberculosis growth inhibition)
Tuberculosis remains a major global health threat, and the search for new anti-mycobacterial drugs is a priority. Pyrazolo[1,5-a]pyrimidines have emerged as potent inhibitors of mycobacterial ATP synthase. Analogs containing a 3-(4-fluoro)phenyl group have been particularly effective, exhibiting potent in vitro growth inhibition of Mycobacterium tuberculosis.
Other pyrimidine analogs have also shown promise. A pyrimidine analog with a 5-nitroso substitution at the C-5 position demonstrated 99% inhibition of M. tuberculosis growth at a concentration of 200 µg/mL. Another analog with a long carbon chain at the C-5 position was also highly effective. Additionally, 5-substituted pyrimidine nucleosides bearing lengthy flexible alkyloxymethyl substituents have displayed marked inhibitory activity against M. tuberculosis in vitro.
Anti-parasitic Applications (e.g., Antitrypanosomal, Antimalarial)
Analogs of this compound have demonstrated notable potential as anti-parasitic agents, with in vitro studies highlighting their activity against various parasites, including those responsible for trypanosomiasis and malaria.
Research into the antitrypanosomal properties of pyrimidine derivatives has identified several promising compounds. A series of 4-phenyl-6-(pyridin-3-yl)pyrimidine derivatives were synthesized and evaluated for their in vitro activity against Trypanosoma brucei. Among these, the derivative bearing a 3-fluorophenyl substituent (compound 7) displayed an IC50 value of 12.4 μM. nih.gov While other analogs within the same series, such as the 3-bromophenyl derivative (compound 6), showed higher potency with an IC50 of 2.0 μM, the activity of the 3-fluorophenyl analog underscores the potential of this substitution pattern. nih.gov Further modifications to this scaffold, such as the introduction of an amine group at the 2-position of the pyrimidine ring, have also been explored. nih.gov
In a separate study, pyrimido[1,2-a]benzimidazole (B3050247) derivatives were investigated for their antiparasitic effects. A compound featuring a 3-fluorophenyl substituent (compound 2a) was identified as a potent agent against Leishmania major, the parasite responsible for leishmaniasis, exhibiting EC50 values in the nanomolar range against both promastigotes and amastigotes. nih.govnih.gov
The table below summarizes the in vitro antitrypanosomal activity of a selected this compound analog.
| Compound | Target Organism | IC50 (µM) |
| 4-(3-Fluorophenyl)-6-(pyridin-3-yl)pyrimidine | Trypanosoma brucei | 12.4 |
Data sourced from reference nih.gov
The pyrimidine scaffold is also a known feature in compounds with antimalarial properties. While direct studies on this compound analogs are not extensively detailed in the provided context, the broader class of pyrimidine derivatives has been a focus of antimalarial drug discovery. For instance, fluorinated triazolopyrazine compounds, which share a nitrogen-containing heterocyclic core, have been synthesized and tested against Plasmodium falciparum. nih.gov These studies indicate that the introduction of fluorine can influence antimalarial activity, although the effects are highly dependent on the specific substitution pattern. nih.gov
Anti-inflammatory Effects
Analogs of this compound have been investigated for their potential to modulate inflammatory pathways. A notable study focused on a series of 3-fluorophenyl pyrimidinylimidazo[2,1-b]thiazole derivatives as inhibitors of p38α, a key kinase in the inflammatory process. nih.gov The majority of these compounds demonstrated significant inhibitory effects on p38α. nih.gov
One of the most potent compounds in this series, compound 24g , which features a p-Cl benzene (B151609) sulfonamide and a propyl linker, exhibited an IC50 of 0.68 µM against p38α. nih.gov These compounds were also evaluated for their ability to inhibit the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.gov For instance, compound 21d , with an amide terminal moiety and an ethyl linker, was a potent inhibitor of nitric oxide release with an IC50 of 1.21 µM. nih.gov Compounds with a terminal sulfonamide and a propyl linker, such as 24i and 24g , were effective inhibitors of PGE2 production, with IC50 values of 0.87 µM and 0.89 µM, respectively. nih.gov
The anti-inflammatory potential of pyrimidine derivatives is further supported by broader studies on this class of compounds, which have been shown to inhibit key inflammatory mediators like nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), cytokines, and chemokines. nih.gov
The table below presents the in vitro anti-inflammatory activity of selected analogs.
| Compound | Target | IC50 (µM) |
| 24g | p38α | 0.68 |
| 21d | Nitric Oxide Release | 1.21 |
| 24i | PGE2 Production | 0.87 |
| 24g | PGE2 Production | 0.89 |
Data sourced from reference nih.gov
Receptor Modulatory Activities
The this compound scaffold has been extensively utilized in the design of ligands that modulate the activity of various G-protein coupled receptors (GPCRs). These include serotonin (B10506), orexin (B13118510), dopamine (B1211576), and adenosine (B11128) receptors, highlighting the broad therapeutic potential of this chemical class.
A significant body of research has focused on developing selective agonists for the serotonin 2C (5-HT2C) receptor, a target for conditions such as obesity and psychiatric disorders. wikipedia.org Disubstituted pyrimidine derivatives with fluorophenylalkoxy groups have been synthesized and evaluated for their 5-HT2C agonist activity. researchgate.net In one study, compounds 10a and 10f were identified as potent 5-HT2C agonists. researchgate.net The structure-activity relationship (SAR) studies revealed that the substitution pattern on the pyrimidine ring and the nature of the fluorophenylalkoxy moiety are critical for both potency and selectivity over other 5-HT2 subtypes. researchgate.net
The table below shows the in vitro activity of a selected 5-HT2C agonist analog.
| Compound | Receptor | Activity |
| 10a | 5-HT2C | Potent agonist |
| 10f | 5-HT2C | Potent agonist |
Data sourced from reference researchgate.net
The orexin system is a key regulator of sleep and wakefulness, and orexin receptor antagonists are being developed for the treatment of insomnia. nih.gov Pyrimidine-containing compounds have been identified as a promising class of dual orexin receptor antagonists. nih.gov While specific data on this compound analogs as orexin antagonists is limited in the provided context, the established role of the pyrimidine scaffold in orexin receptor modulation suggests that this is a viable area for further investigation. nih.govrsc.org
Allosteric modulation of dopamine receptors, particularly the D2 receptor (D2R), offers a novel approach for treating central nervous system (CNS) disorders. nih.gov A thieno[2,3-d]pyrimidine scaffold has been identified as a key structural motif for negative allosteric modulators (NAMs) of the D2 receptor. nih.govmdpi.com Subtle modifications to this scaffold have been shown to yield NAMs with varying affinity and cooperativity profiles. nih.govmdpi.com The discovery of a thieno[2,3-d]pyrimidine derivative as a D2R NAM through a structure-based virtual screening campaign further highlights the potential of this chemical class. nih.govmdpi.com
Adenosine receptors, particularly the A1 and A2A subtypes, are implicated in a range of physiological processes and are attractive targets for drug discovery. Several studies have reported on pyrimidine and pyrazolopyrimidine derivatives as antagonists of A1 and A2A receptors. nih.govnih.govbohrium.com For instance, a series of 1H-pyrazolo[3,4-d]pyrimidin-6-amine core scaffolds were synthesized and evaluated for their affinity for human A1 and A2A receptors. nih.govbohrium.com One compound from this series, 11o , demonstrated high binding affinities for both receptors, with a Ki of 13.3 nM for hA2A and 55 nM for hA1. nih.govbohrium.com
Another study on 2-aminopyrimidine (B69317) derivatives identified compound 8m , 4-(5-methylfuran-2-yl)-6-[3-(piperidine-1-carbonyl)phenyl]pyrimidin-2-amine, as a potent dual antagonist with a Ki of 6.34 nM for A2A and 9.54 nM for A1 receptors. nih.gov
The table below summarizes the in vitro binding affinities of selected adenosine receptor antagonist analogs.
| Compound | Receptor | Ki (nM) |
| 11o | hA2A | 13.3 |
| 11o | hA1 | 55 |
| 8m | A2A | 6.34 |
| 8m | A1 | 9.54 |
Data sourced from references nih.govnih.govbohrium.com
Enzyme Inhibitory Profiles
Kinase Inhibition (e.g., EGFR, CDK2, CHK1, RET, FLT3, VEGFR2)
Analogs built around a phenyl-aminopyrimidine scaffold have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. While direct inhibitory data for this compound against a broad panel of kinases is not extensively available in public literature, studies on structurally related compounds provide significant insights into the potential of this chemical class.
Derivatives of N-benzyl-2-phenylpyrimidin-4-amine have been identified as potent nanomolar inhibitors of the USP1/UAF1 deubiquitinase complex, an important target in cancer therapy. nih.gov This highlights the potential for the 2-phenylpyrimidine (B3000279) core to be adapted for high-potency enzyme inhibition.
In the context of angiogenesis, which is critical for tumor growth, analogs with a benzothiopyrano[4,3-d]pyrimidine (B1252771) core have demonstrated promising inhibitory activity against the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as KDR. nih.gov Many of these compounds exhibit IC50 values in the submicromolar to low micromolar range, indicating significant potential for anti-angiogenic activity. nih.gov For example, a specific 2-phenylamino-substituted benzothiopyrano[4,3-d]pyrimidine, compound 16 in the study, was identified as a particularly promising candidate and was profiled against a broader set of kinases to assess its selectivity. nih.gov
Furthermore, the pyrido[2,3-d]pyrimidine scaffold, a structural isomer of the core pyrimidine ring, has yielded potent kinase inhibitors. The compound PD180970, a pyrido[2,3-d]pyrimidine derivative, is a powerful inhibitor of the p210Bcr-Abl tyrosine kinase, with an in vitro IC50 of 5 nM against its autophosphorylation and 2.2 nM against the purified recombinant Abl kinase. researchgate.net This compound also showed activity against the in vivo tyrosine phosphorylation of p210Bcr-Abl with an IC50 of 170 nM in K562 leukemic cells. researchgate.net
A novel and selective inhibitor of Janus kinase 3 (JAK3), a key enzyme in immune cell signaling, was developed from a pyrrolopyrimidine fragment, achieving an IC50 of 69 nM. acs.org This demonstrates the versatility of pyrimidine-based scaffolds in targeting different kinase families.
Table 1: Kinase Inhibitory Activity of Selected Pyrimidine Analogs
| Compound Class | Specific Analog Example | Target Kinase | IC50 Value | Source |
| N-benzyl-2-phenylpyrimidin-4-amine | ML323 (compound 70) | USP1/UAF1 | Nanomolar range | nih.gov |
| 2-Phenylamino-benzothiopyrano[4,3-d]pyrimidine | Compound 16 | KDR (VEGFR2) | Submicromolar | nih.gov |
| Pyrido[2,3-d]pyrimidine | PD180970 | p210Bcr-Abl (autophosphorylation) | 5 nM | researchgate.net |
| Pyrido[2,3-d]pyrimidine | PD180970 | Abl (recombinant) | 2.2 nM | researchgate.net |
| Pyrrolopyrimidine | JAK3 Inhibitor | JAK3 | 69 nM | acs.org |
Cyclooxygenase (COX) Inhibition (e.g., COX-1, COX-2)
Cyclooxygenase (COX) enzymes are key to the biosynthesis of prostaglandins, which are mediators of inflammation and pain. The development of selective COX-2 inhibitors is a major goal in anti-inflammatory therapy to reduce the gastrointestinal side effects associated with non-selective COX inhibitors. Various pyrimidine derivatives have been explored for this purpose.
A study on novel pyrimidines identified compounds with excellent inhibitory activity against both COX-1 and COX-2. nih.gov Specifically, compound 3 had an IC50 of 5.50 µM for COX-1 and 0.85 µM for COX-2, while compound 4a showed IC50 values of 5.05 µM for COX-1 and 0.65 µM for COX-2. nih.gov Another investigation into pyrimidine derivatives found two compounds, L1 and L2 , that demonstrated high selectivity towards COX-2 over COX-1, with potency comparable to the reference drug meloxicam. nih.govscience.gov
Furthermore, a series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines, which contain a fused pyrimidine-imidazole ring system, were evaluated as selective COX-2 inhibitors. nih.gov The most potent compound from this series, 5n , exhibited an IC50 value of 0.07 µM against COX-2 with a high selectivity index of 508.6. nih.gov Pyrimidine-5-carbonitrile derivatives have also been shown to be potent COX-2 inhibitors, with compounds 3b , 5b , and 5d from one study showing IC50 values (0.20 µM, 0.18 µM, and 0.16 µM, respectively) nearly equal to the standard, Celecoxib. nih.gov These findings underscore the potential of the pyrimidine scaffold in designing effective and selective anti-inflammatory agents. nih.govnih.gov
Table 2: Cyclooxygenase (COX) Inhibitory Activity of Pyrimidine Analogs
| Compound Class | Specific Analog Example | Target Enzyme | IC50 Value (µM) | Source |
| Pyrimidine | Compound 3 | COX-1 | 5.50 | nih.gov |
| Pyrimidine | Compound 3 | COX-2 | 0.85 | nih.gov |
| Pyrimidine | Compound 4a | COX-1 | 5.05 | nih.gov |
| Pyrimidine | Compound 4a | COX-2 | 0.65 | nih.gov |
| Pyrimidine Derivative | L1 | COX-2 | Comparable to Meloxicam | nih.govscience.gov |
| Pyrimidine Derivative | L2 | COX-2 | Comparable to Meloxicam | nih.govscience.gov |
| Imidazo[1,2-a]pyridin-3-amine | Compound 5n | COX-2 | 0.07 | nih.gov |
| Pyrimidine-5-carbonitrile | Compound 3b | COX-2 | 0.20 | nih.gov |
| Pyrimidine-5-carbonitrile | Compound 5b | COX-2 | 0.18 | nih.gov |
| Pyrimidine-5-carbonitrile | Compound 5d | COX-2 | 0.16 | nih.gov |
Nitric Oxide Synthase (nNOS) Inhibition
Neuronal nitric oxide synthase (nNOS) produces nitric oxide (NO) in the nervous system, and its over-activity is implicated in various neurodegenerative disorders. nih.gov Consequently, selective nNOS inhibitors are sought as potential therapeutics. While direct data on 2-phenylpyrimidin-5-amine (B1269193) analogs is scarce, research on related 2-aminopyridine (B139424) scaffolds provides valuable insights. nih.govnih.gov The 2-aminopyridine moiety is considered crucial for interaction with key residues in the nNOS active site. nih.gov
Interestingly, structure-activity relationship studies have shown that replacing a pyridine (B92270) linker with a fluorobenzene (B45895) ring in these inhibitors can significantly improve cell membrane permeability, a critical factor for central nervous system drugs. nih.gov For instance, a compound with a fluorophenyl-based biaryl linker (18 ) exhibited a threefold higher permeability in a PAMPA-BBB assay compared to its pyridine-based counterpart. nih.gov This suggests that the 3-fluorophenyl group in this compound could be a favorable feature for developing nNOS inhibitors with improved pharmacokinetic properties. One 2-aminopyridine-based inhibitor (6 ) demonstrated high potency with a Ki of 13 nM against human nNOS. nih.gov
Table 3: Neuronal Nitric Oxide Synthase (nNOS) Inhibitory Activity of Related Analogs
| Compound Class | Specific Analog Example | Target Enzyme | Ki Value | Key Finding | Source |
| 2-Aminopyridine | Compound 6 | Human nNOS | 13 nM | High potency and selectivity. | nih.gov |
| 2-Aminopyridine | Compound 18 | Human nNOS | - | Fluorobenzene linker improves permeability. | nih.gov |
Dihydroorotate (B8406146) Dehydrogenase (DHODH) Inhibition
Dihydroorotate dehydrogenase (DHODH) is the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthetic pathway, making it an attractive therapeutic target for diseases characterized by rapid cell proliferation, such as cancer and autoimmune disorders. acs.orgnih.gov Inhibition of DHODH depletes the pyrimidine pool necessary for DNA and RNA synthesis.
Structure-activity relationship studies on pyrimidine analogs of the natural substrates dihydroorotate (DHO) and orotic acid (OA) have established key requirements for significant DHODH inhibition. nih.govacs.org These studies indicate that an intact amide/imide structure within the pyrimidine ring and a carboxylic acid group at the 6-position are essential for binding and inhibition. nih.govacs.org The investigation of 5-substituted derivatives revealed a steric limitation at this position, with a methyl group being the approximate limit. nih.govacs.org One analog, D,L-5-trans-methyl DHO, was found to be both an inhibitor and a weak substrate for the enzyme, with a Ki of 45 µM, suggesting that mechanism-based inhibition is a viable strategy. acs.org Although the 2-phenyl group of the title compound differs significantly from the substituents in these studies, the general sensitivity of the DHODH enzyme to pyrimidine-based inhibitors supports this as a potential area of activity.
Table 4: Dihydroorotate Dehydrogenase (DHODH) Inhibitory Activity of Pyrimidine Analogs
| Compound Class | Specific Analog Example | Target Enzyme | Ki Value (µM) | Source |
| Dihydroorotate (DHO) Analog | D,L-5-trans-methyl DHO | DHODH | 45 | acs.org |
ATP Synthase Inhibition
ATP synthase is a mitochondrial enzyme complex essential for cellular energy production. While it is a known target for various natural products, its inhibition by synthetic small molecules is also an area of active research. nih.gov Some tetrahydroisoquinoline-based compounds have been identified as modest inhibitors of mycobacterial ATP synthase. nih.govresearchgate.net For example, one such compound demonstrated an IC50 of 0.55 µM against M. smegmatis ATP synthase while showing high selectivity with an IC50 >1000 µM against mammalian ATP synthase. nih.gov While these compounds are not close analogs of this compound, this finding indicates that complex heterocyclic systems can be designed to selectively inhibit this enzyme. Further research is needed to determine if the 2-phenylpyrimidin-5-amine scaffold can be adapted for ATP synthase inhibition.
Table 5: ATP Synthase Inhibitory Activity of Heterocyclic Analogs
| Compound Class | Target Organism | Target Enzyme | IC50 Value (µM) | Source |
| Tetrahydroisoquinoline | M. smegmatis | ATP Synthase | 0.55 | nih.gov |
| Tetrahydroisoquinoline | Mammalian | ATP Synthase | >1000 | nih.gov |
Equilibrative Nucleoside Transporter (ENT) Inhibition
Equilibrative nucleoside transporters (ENTs) are membrane proteins that facilitate the transport of nucleosides across cell membranes, playing a key role in nucleoside salvage pathways and the action of nucleoside analog drugs. Dipyridamole (B1670753), a drug with a pyrimido[5,4-d]pyrimidine (B1612823) core, is a known ENT inhibitor. Research into analogs of dipyridamole has led to the identification of potent and selective inhibitors of human ENT4 (hENT4). researchgate.net
One study found that substituting the pyrimido[5,4-d]pyrimidine ring at the 2,6-positions with di(N-monohydroxyethyl) groups and having nitrogen-containing monocyclic rings at the 4- and 8-positions was important for potent hENT4 inhibition. researchgate.net The most potent compound identified, Compound 30 , displayed an IC50 of 74.4 nM against hENT4, making it approximately 38 times more potent than dipyridamole. researchgate.net This compound also showed significant selectivity, being about 80-fold and 20-fold more selective for hENT4 over hENT1 and hENT2, respectively. researchgate.net These findings demonstrate that the pyrimidine scaffold is a viable starting point for developing potent and selective ENT inhibitors.
Table 6: Equilibrative Nucleoside Transporter (ENT) Inhibitory Activity of Pyrimido[5,4-d]pyrimidine Analogs
| Compound Class | Specific Analog Example | Target Transporter | IC50 Value | Selectivity | Source |
| Pyrimido[5,4-d]pyrimidine | Compound 30 | hENT4 | 74.4 nM | ~80-fold vs hENT1, ~20-fold vs hENT2 | researchgate.net |
| Pyrimido[5,4-d]pyrimidine | Dipyridamole | hENT4 | 2.8 µM | - | researchgate.net |
Molecular Mechanisms of Action and Target Identification
Biochemical Pathway Elucidation (e.g., disruption of cellular signaling pathways)
Derivatives of 2-anilinopyrimidine have been shown to disrupt critical cellular signaling pathways essential for cancer cell proliferation and survival. A primary mechanism is the inhibition of cyclin-dependent kinases (CDKs), which are master regulators of the cell cycle and transcription. nih.govacs.org For instance, certain 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines are potent inhibitors of CDK9. nih.govacs.org CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA polymerase II, a crucial step for the transcription of many genes, including those encoding anti-apoptotic proteins like Mcl-1. cardiff.ac.uk By inhibiting CDK9, these compounds can down-regulate the transcription of such survival proteins, thereby promoting apoptosis in cancer cells. acs.orgcardiff.ac.uk
Furthermore, some aminopyrimidine derivatives have been identified as inhibitors of FMS-like tyrosine kinase 3 (FLT3). nih.gov The FLT3 signaling pathway is critical for the normal development of hematopoietic stem and progenitor cells, and mutations leading to its constitutive activation are common in acute myeloid leukemia (AML). Inhibition of this pathway can thus halt the proliferation of leukemia cells. nih.gov
Another significant pathway targeted by 2-phenylpyrimidin-4-amine (B1280114) derivatives is the DNA damage response, through the inhibition of the ubiquitin-specific protease 1 (USP1)/USP1-associated factor 1 (UAF1) deubiquitinase complex. acs.orgnih.gov This complex is a key regulator of DNA repair pathways, and its inhibition leads to an accumulation of monoubiquitinated PCNA and FANCD2, ultimately resulting in impaired DNA repair and increased cancer cell death. nih.gov
Protein-Ligand Interaction Analysis (e.g., binding to active sites)
The inhibitory activity of 2-phenylpyrimidine (B3000279) derivatives stems from their ability to bind to the active sites of their target proteins, primarily the ATP-binding pocket of kinases. X-ray crystallography and molecular docking studies have provided detailed insights into these interactions.
For CDK inhibitors, the 2-anilinopyrimidine scaffold typically forms one or more hydrogen bonds with the hinge region of the kinase, a flexible loop connecting the N- and C-lobes of the enzyme. This interaction mimics the binding of the adenine (B156593) moiety of ATP. For example, in the case of 2-anilino-4-(thiazol-5-yl)pyrimidine inhibitors of CDK2, the pyrimidine (B1678525) nitrogen atoms and the exocyclic amine form crucial hydrogen bonds with the backbone of hinge residues. acs.orgresearchgate.net Substituents on the phenyl and pyrimidine rings then occupy adjacent hydrophobic pockets, contributing to potency and selectivity. The 5-position of the pyrimidine ring is particularly important, where substituents can modulate selectivity between different CDKs. acs.orgcardiff.ac.uk
| Compound Class | Target Protein | Key Interacting Residues | Interaction Type | Reference |
|---|---|---|---|---|
| 2-Anilino-4-(thiazol-5-yl)pyrimidines | CDK2 | Hinge Region (e.g., Leu83) | Hydrogen Bonding | acs.orgresearchgate.net |
| 2-Anilino-4-(thiazol-5-yl)pyrimidines | CDK9 | Gatekeeper Residue (e.g., Phe103) | Hydrophobic Interaction | acs.org |
| N-Benzyl-2-phenylpyrimidin-4-amines | USP1/UAF1 | Hydrophobic Core | Hydrophobic Interaction, Conformational Change | researchgate.net |
| 2-Aminopyrimidine (B69317) Derivatives | FLT3 | Not Specified | Not Specified | nih.gov |
In the context of USP1/UAF1 inhibition, compounds like ML323, an N-benzyl-2-phenylpyrimidin-4-amine derivative, are thought to induce a conformational change in the enzyme complex upon binding, which disrupts the active site and inhibits its deubiquitinating activity. researchgate.net The binding is largely driven by hydrophobic interactions within a pocket of the USP1 protein. researchgate.net
Identification of Key Molecular Targets through Functional Assays
Functional assays are crucial for confirming the cellular activity of these compounds and identifying their key molecular targets. For potential kinase inhibitors, in vitro kinase assays using purified enzymes are the first step to determine their inhibitory potency (IC50 values) and selectivity against a panel of kinases.
Cell-based assays are then used to assess the compound's effect on cellular processes. For example, the inhibition of histone H3 phosphorylation is a marker for the inhibition of Aurora kinases. nih.gov To confirm CDK9 inhibition, researchers measure the down-regulation of Mcl-1 protein levels or assess the induction of apoptosis in cancer cell lines known to be dependent on this protein for survival. acs.orgcardiff.ac.uk For FLT3 inhibitors, functional assays in cell lines expressing mutant FLT3, such as MV4-11, are used to demonstrate the compound's ability to suppress tumor growth. nih.gov
For USP1/UAF1 inhibitors, a key functional assay is the detection of increased levels of monoubiquitinated PCNA (Ub-PCNA) in cells treated with the compound, which is a direct consequence of USP1 inhibition. nih.gov This is often correlated with decreased cell survival in cancer cell lines, particularly those with deficiencies in other DNA repair pathways. acs.orgnih.gov
| Compound Class | Functional Assay | Observed Effect | Inferred Target/Pathway | Reference |
|---|---|---|---|---|
| 2-Anilino-4-(thiazol-5-yl)pyrimidines | In vitro Kinase Assay | Low nM IC50 values against CDK9 | CDK9 | nih.govacs.org |
| 2-Anilino-4-(thiazol-5-yl)pyrimidines | Cell Viability Assay (e.g., HCT-116) | Potent anti-proliferative activity | Anticancer Activity | nih.govacs.org |
| N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amines | Histone H3 Phosphorylation Assay | Suppression of phosphorylation | Aurora Kinase Inhibition | nih.gov |
| 2-Aminopyrimidine Derivatives | Xenograft Model (MV4-11 cells) | Significant tumor growth suppression | FLT3 Inhibition in vivo | nih.gov |
| N-Benzyl-2-phenylpyrimidin-4-amines | PCNA Ubiquitination Assay | Increased monoubiquitinated PCNA | USP1/UAF1 Inhibition | acs.orgnih.gov |
Computational Chemistry and in Silico Drug Design for Fluorophenyl Pyrimidine Amines
Molecular Docking and Ligand Binding Predictions
Molecular docking is a pivotal computational tool used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. For pyrimidine (B1678525) amine derivatives, docking studies have been instrumental in elucidating binding modes and predicting binding affinities, often measured as a docking score.
In studies of related pyrimidine derivatives, molecular docking has been used to understand their inhibitory mechanisms. For instance, docking of aminopyrimidine derivatives into the active site of enzymes like beta-amyloid cleaving enzyme-1 (BACE1) has helped in the design of more potent inhibitors. nih.gov These studies reveal crucial hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex. Similarly, docking studies on pyrimidin-2-amine derivatives with the E. coli DNA gyrase B protein have shown a strong correlation between high docking scores and observed biological activity, with the most active compounds fitting snugly into the enzyme's active site. researchgate.net
For fluorophenyl-containing ligands, the fluorine atom can play a critical role in binding. It can alter the electronic properties of the phenyl ring and participate in specific interactions, such as hydrogen bonds or halogen bonds, with protein residues. Docking studies on selective fibroblast growth factor receptor 4 (FGFR4) inhibitors have demonstrated how substituents on the phenyl and pyrimidine rings influence binding affinity. nih.govresearchgate.net For example, the introduction of methyl groups on the pyrimidine ring can cause steric clashes that disrupt optimal binding, while specific halogen substitutions can enhance interactions. nih.govresearchgate.net These insights are critical for predicting how 2-(3-Fluorophenyl)pyrimidin-5-amine might interact with various biological targets and for guiding the design of analogs with improved selectivity and potency.
| Derivative | Target | Docking Score (kcal/mol) | Reference |
|---|---|---|---|
| DMPO (a pyrimidine derivative) | COX-2 | -9.2 | wjarr.com |
| DMPN (a pyrimidine derivative) | COX-2 | -8.6 | wjarr.com |
| DMPS (a pyrimidine derivative) | COX-2 | -8.9 | wjarr.com |
| FGFR4-6O complex (aminodimethylpyrimidinol derivative) | FGFR4 | -12.23 (LF VSscore) | nih.govresearchgate.net |
| FGFR4-6P complex (aminodimethylpyrimidinol derivative) | FGFR4 | -10.81 (LF VSscore) | nih.govresearchgate.net |
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a fundamental understanding of the electronic structure and reactivity of molecules like this compound. These methods are used to optimize the molecular geometry and calculate various electronic and spectroscopic properties. mdpi.com
The electronic properties of a molecule are key to its reactivity and interactions. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this context. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap (ΔE) between HOMO and LUMO is a significant indicator of chemical stability; a smaller gap suggests higher reactivity. wjarr.com DFT studies on pyrimidine derivatives have shown that they generally possess higher HOMO and lower LUMO energy values compared to reference compounds like ibuprofen, indicating they are better electron donors and acceptors. wjarr.com
The Molecular Electrostatic Potential (MEP) map is another valuable tool derived from DFT calculations. It visualizes the charge distribution on the molecule's surface, identifying electrophilic (positive potential, typically blue) and nucleophilic (negative potential, typically red) regions. wjarr.comnih.gov For pyrimidine derivatives, MEP maps reveal that nitrogen atoms in the pyrimidine ring and the amino group are typically nucleophilic sites, while certain hydrogen atoms can be electrophilic attack sites. wjarr.com This information is vital for understanding non-covalent interactions, such as hydrogen bonding, with biological targets.
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| DMPN (a pyrimidine derivative) | -5.46 | -1.59 | 3.87 | wjarr.com |
| DMPO (a pyrimidine derivative) | -5.57 | -1.94 | 3.63 | wjarr.com |
| DMPS (a pyrimidine derivative) | -5.47 | -1.59 | 3.88 | wjarr.com |
| Ibuprofen (for comparison) | -8.67 | -2.64 | 6.03 | wjarr.com |
Global reactivity descriptors, calculated from HOMO and LUMO energies, offer quantitative measures of a molecule's stability and reactivity. Chemical hardness (η) is a measure of resistance to change in electron distribution, with lower values indicating higher reactivity. wjarr.comresearchgate.net The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons. wjarr.com Studies on pyrimidine derivatives have shown they typically have lower chemical hardness and higher electrophilicity index values compared to other compounds, suggesting greater chemical reactivity. wjarr.com These descriptors are valuable for comparing the reactivity of different analogs and predicting their behavior in biological systems.
| Compound | Chemical Hardness (η) (eV) | Electrophilicity Index (ω) (eV) | Reference |
|---|---|---|---|
| DMPN (a pyrimidine derivative) | 1.94 | 3.64 | wjarr.com |
| DMPO (a pyrimidine derivative) | 1.81 | 3.88 | wjarr.com |
| DMPS (a pyrimidine derivative) | 1.94 | 3.20 | wjarr.com |
| Ibuprofen (for comparison) | 3.02 | 2.64 | wjarr.com |
DFT calculations can predict vibrational (FT-IR) and nuclear magnetic resonance (NMR) spectra. researchgate.net These theoretical spectra are often compared with experimental data to confirm the molecular structure of newly synthesized compounds. researchgate.netnih.gov For example, the calculated vibrational frequencies can be assigned to specific bond stretches and bends within the this compound molecule. Similarly, theoretical ¹H and ¹³C NMR chemical shifts can be correlated with experimental values to validate the structure. zsmu.edu.uaresearchgate.net In a study on S-alkyl derivatives of a related 5-(5-(3-fluorophenyl)pyrazol-3-yl)-1,2,4-triazole, ¹H NMR spectroscopy was crucial in identifying the positions of protons on the 3-fluorophenyl substituent. zsmu.edu.ua
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target. nih.govresearchgate.net For a series of related 2-phenylpyrimidine (B3000279) analogues, a five-point pharmacophore model was successfully developed to explain their selective inhibition of the PDE4B enzyme. nih.gov
Once a pharmacophore model is established, it can be used as a 3D query in virtual screening to search large compound libraries for novel molecules that match the pharmacophore and are therefore likely to be active. researchgate.netnih.gov This approach accelerates the discovery of new hits. For instance, inverse virtual screening has been applied to pyrimidine derivatives to identify their potential efficacy against proteins involved in malaria. researchgate.neteijppr.com This highlights the power of combining pharmacophore modeling and virtual screening to repurpose existing scaffolds or discover entirely new ones.
Molecular Dynamics Simulations for Binding Dynamics
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms over time. mdpi.com MD simulations are used to assess the stability of the binding pose predicted by docking and to understand the conformational changes that may occur upon ligand binding. nih.gov
For pyrido[2,3-d]pyrimidine (B1209978) derivatives designed as thymidylate synthase inhibitors, MD simulations of up to 1000 nanoseconds were performed to validate the stability of the ligand-protein complexes. nih.gov Similarly, MD studies on 2-phenylpyrimidine analogues as PDE4B inhibitors helped to confirm the binding modes and orientations predicted by docking and QSAR models. nih.gov These simulations provide crucial information on the flexibility of the ligand and the receptor, offering a more realistic representation of the binding event and strengthening the confidence in the predicted interactions for compounds like this compound.
Lead Optimization and Scaffold Diversification Strategies
Approaches for Potency and Selectivity Enhancement
The modification of the 2-(3-Fluorophenyl)pyrimidin-5-amine core is a key strategy for improving the efficacy and specificity of resulting drug candidates. These modifications often involve the introduction of different functional groups at various positions on the pyrimidine (B1678525) and phenyl rings.
Systematic modifications of related pyrimidine scaffolds have demonstrated that even minor changes can significantly impact biological activity. For instance, in the optimization of 5-phenylpyrazolopyrimidinones, methylation at different nitrogen atoms of the core structure led to varied effects on antitrypanosomal activity. While methylation at the R2 position maintained potency, modifications at the R1 and R3 positions resulted in a significant decrease in activity. acs.org This highlights the sensitivity of the scaffold to structural changes and the importance of precise modifications for enhancing potency.
Strategic fluorination is another approach to improve metabolic stability and pharmacokinetic profiles. In a study on pyrazolo[1,5-a]pyrimidine (B1248293) inhibitors of CSNK2, the introduction of a fluorine atom on the phenyl ring of a lead compound resulted in a new compound with improved metabolic stability in vivo. mdpi.com This modification allowed the compound to maintain excellent cellular potency and selectivity for its target kinase. mdpi.com
Furthermore, the diversification of hydrophilic segments can lead to analogs with improved stability and cellular activity without compromising potency. nih.gov By introducing different chain-linked hydrophilic fragments, researchers have been able to enhance both the activity and stability of aminopyrimidine-based inhibitors. nih.gov
| Scaffold | Modification | Effect on Activity | Reference |
|---|---|---|---|
| 5-phenylpyrazolopyrimidinone | Methylation at R2-position | Maintained potency | acs.org |
| 5-phenylpyrazolopyrimidinone | Methylation at R1 and R3 positions | Significantly decreased activity | acs.org |
| Pyrazolo[1,5-a]pyrimidine | Strategic fluorination of the phenyl ring | Improved in vivo metabolic stability | mdpi.com |
| Aminopyrimidine | Introduction of hydrophilic fragments | Enhanced activity and stability | nih.gov |
Bioisosteric Replacements of the Pyrimidine Scaffold
Bioisosteric replacement is a powerful tool in drug design used to improve potency, selectivity, and pharmacokinetic properties by substituting a part of a molecule with a chemically different group that has similar physical or chemical properties. In the context of the pyrimidine scaffold, various replacements have been explored.
Studies on triazolopyrimidine-based inhibitors have shown that the pyrimidine nitrogen atoms are crucial for activity. Replacing the triazolopyrimidine core with a triazolo[1,5-a]pyridine, where a pyrimidine nitrogen is replaced by a carbon, led to a 100-fold reduction in binding affinity. nih.gov This underscores the critical role of the pyrimidine nitrogen in the molecule's interaction with its biological target. nih.gov
Similarly, substituting the triazolopyrimidine core with pyrazolo-[1,5-a]pyrimidine resulted in an 8.5-fold decrease in activity, highlighting the importance of the N4 nitrogen in the five-membered ring for both enzyme inhibition and antiparasitic activity. nih.gov However, the replacement of the triazolopyrimidine core with an imidazo[1,2-a]pyrimidine (B1208166) was well-tolerated and, in some cases, even enhanced binding affinity, demonstrating that not all bioisosteric replacements are detrimental. nih.gov
The concept of scaffold hopping, where the core structure of a molecule is replaced with a different scaffold while maintaining similar biological activity, has also been successfully applied. For instance, a scaffold hopping strategy was used to develop novel and potent PLK4 inhibitors with an aminopyrimidine core. nih.gov This approach can lead to the discovery of new chemical series with improved drug-like properties. nih.govnih.gov
Exploration of Fused Pyrimidine Systems and Hybrid Molecules
Fusing the pyrimidine ring with other heterocyclic systems is a common strategy to create novel molecular architectures with enhanced biological activities. These fused systems often exhibit improved binding to target proteins and can possess unique pharmacological profiles.
Pyrazolo[1,5-a]pyrimidines: This fused system is a prominent scaffold in medicinal chemistry. nih.govnih.gov The pyrazolo[1,5-a]pyrimidine core can be readily modified at various positions, allowing for extensive structural diversification. rsc.org These compounds have been investigated for a wide range of therapeutic applications, including as anticancer agents and kinase inhibitors. nih.govnih.gov For example, derivatives of pyrazolo[1,5-a]pyrimidine have been developed as potent and selective inhibitors of PI3Kδ and casein kinase 2 (CK2). nih.govbiorxiv.org
Thieno[2,3-d]pyrimidines: This class of fused pyrimidines has demonstrated a broad spectrum of biological activities, including antibacterial and anticancer properties. nih.govnih.gov The thieno[2,3-d]pyrimidine (B153573) scaffold has been utilized to develop potent inhibitors of PI3K and β3-adrenoceptor agonists. nih.govnih.gov The synthesis of these compounds often involves the cyclization of substituted thiophenes. nih.govnih.gov
Triazolopyrimidines: Triazolopyrimidines, particularly the nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine isomer, are recognized as important pharmacophores due to their structural similarity to purines. nih.govnih.govresearchgate.net This has led to their investigation as potential antimetabolites in purine (B94841) biochemical reactions. d-nb.info Triazolopyrimidine derivatives have shown a wide array of biological activities, including antimalarial and anticancer effects. nih.govnih.govresearchgate.net The synthesis of these compounds can be achieved through various methods, including the cyclocondensation of 3-amino- nih.govnih.govnih.govtriazole with substituted ethyl acetoacetate. nih.gov
| Fused System | Key Features and Biological Activities | Therapeutic Areas Explored | References |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidines | Structurally diverse; can be modified at multiple positions. | Anticancer, Kinase Inhibition (PI3Kδ, CK2) | nih.govnih.govrsc.orgnih.govbiorxiv.org |
| Thieno[2,3-d]pyrimidines | Broad-spectrum biological activity. | Antibacterial, Anticancer, PI3K Inhibition, β3-Adrenoceptor Agonism | nih.govnih.govnih.gov |
| Triazolopyrimidines | Purine analogs; versatile pharmacophores. | Antimalarial, Anticancer, Antimetabolites | nih.govnih.govnih.govresearchgate.netd-nb.inforesearchgate.net |
Development of Novel Analogs for Specific Therapeutic Areas
The versatile this compound scaffold and its derivatives have been explored for a multitude of therapeutic applications, leading to the development of novel analogs with specific biological targets.
Anticancer Agents: The pyrimidine core is a common feature in many anticancer drugs. Derivatives of fused pyrimidines, such as thieno[2,3-d]pyrimidines and pyrazolo[1,5-a]pyrimidines, have been designed and synthesized as potent inhibitors of various kinases implicated in cancer, including PI3K and PLK4. nih.govnih.gov The development of selective kinase inhibitors is a major focus in cancer therapy, and these scaffolds provide a promising starting point. nih.govnih.gov
Antimalarial Agents: The pyrimidine biosynthesis pathway in the malaria parasite, Plasmodium falciparum, is a validated drug target. Triazolopyrimidine derivatives have been identified as potent inhibitors of the parasite's dihydroorotate (B8406146) dehydrogenase (DHODH), an essential enzyme in this pathway. nih.gov Lead optimization efforts in this area have focused on improving the potency and in vivo efficacy of these compounds. nih.gov
Antiviral Agents: The search for broad-spectrum antiviral agents has led to the investigation of various heterocyclic compounds. While direct studies on this compound for antiviral activity are not extensively documented in the provided context, related fused pyrimidine systems have shown promise. For instance, isatin (B1672199) derivatives, which can be conceptually linked to complex heterocyclic systems, have been explored as broad-spectrum antiviral agents. mdpi.com
Other Therapeutic Areas: The structural versatility of pyrimidine derivatives allows for their application in diverse therapeutic areas. For example, thienopyrimidine derivatives have been optimized as potent and selective β3-adrenoceptor agonists, which have potential applications in treating overactive bladder. nih.gov Additionally, triazolopyrimidine derivatives have been investigated as angiotensin II receptor antagonists. drugbank.com
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(3-Fluorophenyl)pyrimidin-5-amine, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, where a halogenated pyrimidine intermediate reacts with a 3-fluorophenyl boronic acid derivative. Key variables include catalyst selection (e.g., Pd(PPh₃)₄), solvent choice (e.g., THF or DMF), and temperature (80–120°C). Post-reaction purification often involves column chromatography or recrystallization. For analogs, substituent positioning on the pyrimidine ring can alter reactivity, necessitating optimization of equivalents and reaction time .
- Characterization : Confirmation of structure requires NMR (¹H, ¹³C, ¹⁹F) to verify fluorine incorporation and aromatic coupling patterns, complemented by HPLC for purity assessment (>95%) .
Q. How can researchers validate the structural integrity of this compound?
- Methodology : X-ray crystallography is critical for resolving intramolecular interactions, such as hydrogen bonds (e.g., N–H⋯N) and dihedral angles between the pyrimidine ring and fluorophenyl group. For example, deviations of ~12.8° in dihedral angles have been observed, influencing molecular conformation . Additional validation via FT-IR confirms functional groups (e.g., NH₂ stretches at ~3400 cm⁻¹), while mass spectrometry verifies molecular weight .
Advanced Research Questions
Q. How can contradictory data on the biological activity of fluorophenyl-pyrimidine analogs be resolved?
- Methodology : Discrepancies in antimicrobial or enzyme inhibition assays often arise from substituent effects (e.g., electron-withdrawing groups like -CF₃ vs. -F) and assay conditions (e.g., pH, solvent). Researchers should:
- Perform comparative studies using isosteric analogs to isolate substituent impacts .
- Standardize in vitro assays (e.g., MIC testing) with controls for solubility and stability.
- Use molecular docking to predict binding affinities to target proteins (e.g., bacterial dihydrofolate reductase) .
Q. What strategies optimize reaction conditions for synthesizing this compound derivatives with enhanced bioactivity?
- Methodology :
- Catalyst Screening : Test Pd catalysts (e.g., PdCl₂(dppf)) to improve coupling efficiency.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates but require inert atmospheres to prevent decomposition.
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) while maintaining yields >80% .
- Post-Functionalization : Introduce bioisosteres (e.g., -CF₃ at the pyrimidine 4-position) via nucleophilic substitution to modulate activity .
Q. How does molecular conformation, revealed by crystallography, influence the compound’s interaction with biological targets?
- Methodology :
- Intramolecular Interactions : Intramolecular hydrogen bonds (e.g., N4–H4⋯N5 in analogs) stabilize planar conformations, enhancing π-π stacking with aromatic residues in enzyme active sites .
- Dihedral Angles : Angles <15° between the pyrimidine and fluorophenyl groups improve steric compatibility with hydrophobic pockets (e.g., in kinase inhibitors). Larger angles (>80°) may reduce binding affinity .
- C–H⋯π Interactions : Weak interactions between methyl groups and fluorinated aryl rings contribute to crystal packing stability, which can correlate with solubility and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
